

# Application Notes and Protocols for Preclinical Efficacy Testing of Sirtratumab Vedotin

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## Compound of Interest

Compound Name: Sirtratumab

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These application notes provide a comprehensive overview of the preclinical evaluation of **Sirtratumab** vedotin (ASG-15ME), an antibody-drug conjugate (ADC) targeting the SLIT and NTRK-like family member 6 (SLITRK6). The following sections detail the mechanism of action, protocols for in vitro and in vivo efficacy studies, and data from key preclinical experiments.

## Introduction to Sirtratumab Vedotin

**Sirtratumab** vedotin is an investigational ADC designed for the treatment of solid tumors, with a primary focus on urothelial carcinoma.[1][2] It consists of a fully human IgG2 monoclonal antibody targeting SLITRK6, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[2][3] SLITRK6 is a transmembrane protein with high expression in various solid tumors, including a significant majority of bladder cancers, and limited expression in normal tissues, making it an attractive target for ADC therapy.[4][5]

The proposed mechanism of action involves the binding of the **Sirtratumab** vedotin antibody to SLITRK6 on the surface of tumor cells. This is followed by internalization of the ADC, leading to the release of MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting the microtubule network, which results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[6][7]

## Signaling Pathway and Mechanism of Action

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Caption: Putative SLITRK6 signaling pathway.

## Preclinical Animal Models and Efficacy Data

**Sirtratumab** vedotin has demonstrated significant anti-tumor activity in various preclinical xenograft models of human cancer. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been utilized to evaluate its efficacy.

### In Vitro Cytotoxicity

The in vitro cytotoxic activity of **Sirtratumab** vedotin was assessed against a panel of SLITRK6-positive and negative cell lines. The neuroblastoma cell line CHP-212, which shows robust SLITRK6 expression, was found to be highly sensitive to the ADC.

Cell Line	SLITRK6 Expression	IC50 (nM)
CHP-212	Positive	0.99
IGR-OV1	Negative	No effect

Data sourced from Morrison K, et al. Mol Cancer Ther. 2016.

### In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of **Sirtratumab** vedotin was evaluated in several xenograft models, including bladder and lung cancer models. The studies demonstrated dose-dependent tumor growth inhibition and, in some cases, tumor regression.

Model	Cancer Type	Treatment	Dosing Schedule	Outcome
RT-4 (CDX)	Bladder	5 mg/kg	Single dose, IV	Superior activity compared to other SLITRK6-specific ADCs
AG-B7 (PDX)	Bladder	5 mg/kg	Twice weekly, IV	45% tumor regression
AG-B8 (PDX)	Bladder	0.5 mg/kg	Twice weekly, IV	23% tumor regression
NCI-H322M (CDX)	Lung	3 mg/kg	Twice weekly for 2.5 weeks, IV	99% tumor growth inhibition

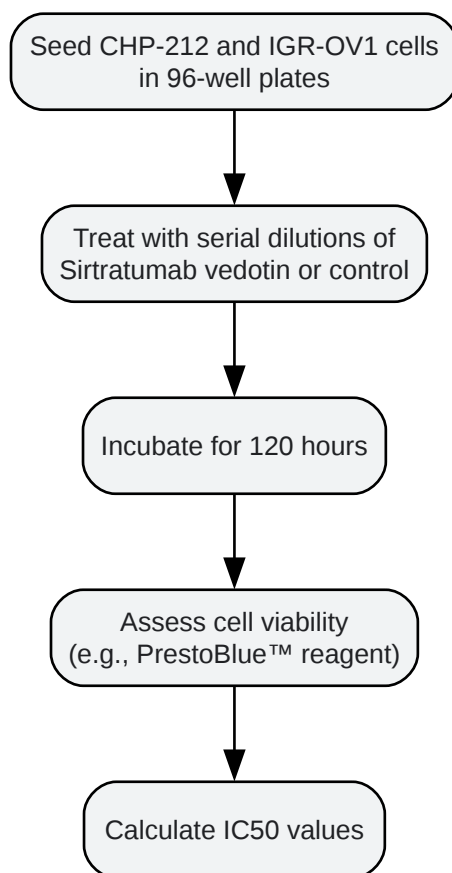
Data sourced from Morrison K, et al. Mol Cancer Ther. 2016. [\[2\]](#)

## Experimental Protocols

### Cell Line Maintenance

- SW-780 (ATCC® CRL-2169™): This human bladder transitional cell carcinoma line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [\[8\]](#)\* CHP-212 (ATCC® CRL-2273™): This human neuroblastoma cell line should be maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
- RT-4 (ATCC® HTB-2™): This human urinary bladder papilloma cell line should be cultured in McCoy's 5a Medium Modified supplemented with 10% FBS. [\[1\]](#)\* All cell lines should be maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

### In Vitro Cytotoxicity Assay Protocol



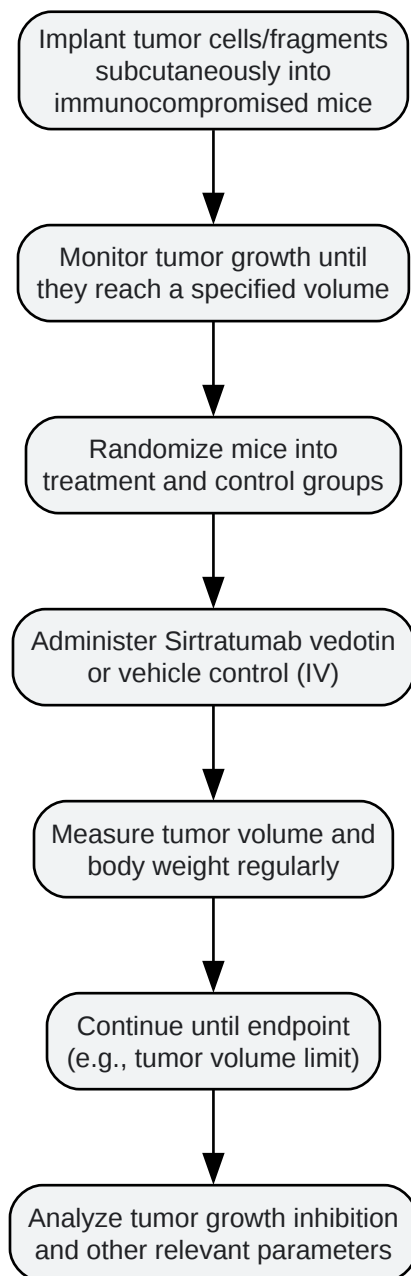
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Caption: In vitro cytotoxicity assay workflow.

- Cell Seeding: Seed CHP-212 (SLITRK6-positive) and IGR-OV1 (SLITRK6-negative) cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **Sirtratumab** vedotin and an isotype control ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.
- Incubation: Incubate the plates for 120 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Viability Assessment: Add a cell viability reagent (e.g., PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
- Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of cell viability against

the logarithm of the ADC concentration.

## In Vivo Xenograft Efficacy Study Protocol



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Caption: In vivo xenograft study workflow.

- **Animal Models:** Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor cell implantation. All animal procedures must be approved by an Institutional Animal Care

and Use Committee (IACUC).

- Tumor Implantation:
  - CDX Models (e.g., RT-4, SW-780, NCI-H322M): Subcutaneously inject a suspension of  $1 \times 10^7$  cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse. [1][5] \* PDX Models (e.g., AG-B7, AG-B8): Surgically implant small tumor fragments (approximately 20-30 mm<sup>3</sup>) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers two to three times per week. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups. Administer **Sirtratumab** vedotin or a vehicle control intravenously (IV) according to the specified dosing schedule.
- Endpoint Analysis: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1000-2000 mm<sup>3</sup>). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, biomarker analysis).
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

## Conclusion

The preclinical data strongly support the potential of **Sirtratumab** vedotin as a targeted therapy for SLITRK6-expressing tumors, particularly urothelial carcinoma. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising ADC in relevant animal models. Further studies are warranted to explore potential combination therapies and to better understand the role of the SLITRK6 signaling pathway in treatment response.

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